Comprehensive Pharmacokinetic Profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride: A Methodological Whitepaper
Comprehensive Pharmacokinetic Profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine Hydrochloride: A Methodological Whitepaper
Introduction & Structural Context
(R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride is a chiral, basic amine belonging to the aryloxymethyl morpholine structural class. This scaffold is highly privileged in neuropharmacology, sharing deep homology with established selective norepinephrine reuptake inhibitors (NRIs) such as viloxazine and reboxetine ([1]).
In drug development, the stereochemistry at the C2 position of the morpholine ring is not merely a structural feature; it is the primary determinant of both target receptor affinity and the rate of enzymatic clearance ([2]). Profiling the pharmacokinetics (PK) of this specific (R)-enantiomer requires a rigorous, self-validating analytical framework to accurately map its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro ADME & Metabolic Causality
Before initiating in vivo studies, the metabolic liabilities of the compound must be mapped. Morpholine-containing drugs are extensively metabolized by hepatic cytochrome P450 (CYP) enzymes, necessitating specific in vitro assays.
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Phase I Oxidation (Microsomal Stability): The morpholine ring is highly susceptible to oxidation, leading to lactam formation or ring cleavage, primarily driven by CYP3A4. Concurrently, the 4-methoxyphenoxy moiety is a prime target for O-demethylation by CYP2D6, yielding a reactive phenol intermediate ([3]).
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Phase II Glucuronidation: The resulting phenol undergoes rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form a highly polar, renally excretable glucuronide ([4]).
Metabolic pathways of the morpholine derivative mediated by CYP450 and UGT enzymes.
Bioanalytical Method Development (LC-MS/MS)
To quantify the parent drug in biological matrices, an ultra-sensitive LC-MS/MS method is required. Due to the high volume of distribution and extensive first-pass metabolism typical of lipophilic amines, plasma concentrations rapidly decline to the low ng/mL range ([5]).
Self-Validating Extraction Protocol
A self-validating system incorporates internal controls at every critical juncture to ensure data integrity.
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Matrix Selection: Collect whole blood in K2-EDTA tubes.
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Causality: EDTA chelates divalent cations to prevent coagulation without introducing sodium ions (unlike sodium heparin). Sodium ions suppress target ionization and cause complex [M+Na]+ adduction in the positive electrospray ionization (ESI+) source.
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Protein Precipitation: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., Viloxazine-d5).
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Causality & Validation: Acetonitrile efficiently denatures plasma proteins (like α1-acid glycoprotein, to which basic drugs bind) while maintaining the solubility of the morpholine free base. The SIL-IS acts as an internal control; because it co-elutes with the analyte, it perfectly normalizes any matrix-induced ion suppression, rendering the extraction self-validating.
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Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C to pellet the protein. Transfer 100 µL of the supernatant to an autosampler vial.
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Chiral Chromatography: Inject 5 µL onto a polysaccharide-based chiral stationary phase (e.g., Chiralpak IC).
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Causality: Even when dosing a pure (R)-enantiomer, chiral chromatography is mandatory to rule out in vivo chiral inversion and to validate the enantiomeric purity of the dosed formulation ([6]).
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Step-by-step bioanalytical workflow for plasma extraction and LC-MS/MS quantification.
Quantitative Data: LC-MS/MS Parameters
Detection is performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity against the biological matrix.
Table 1: Optimized LC-MS/MS MRM Parameters
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| (R)-2-((4-Methoxyphenoxy)methyl)morpholine | 224.1 | 100.1* | 22 | 45 |
| SIL-IS (Viloxazine-d5) | 243.1 | 100.1* | 24 | 45 |
*Note: The m/z 100.1 fragment corresponds to the morpholine-methyl cation, a highly stable and classic fragment for this structural scaffold ([7]).
In Vivo Pharmacokinetic Study Design
To calculate absolute bioavailability and systemic clearance, a crossover or parallel in vivo study is required.
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Subjects: Male Sprague-Dawley rats (n=6 per route).
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Dosing: Intravenous (IV) bolus at 1 mg/kg (formulated in 5% DMSO / 95% Saline) and Oral (PO) gavage at 10 mg/kg (formulated in 0.5% Methylcellulose).
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Sampling: Serial blood sampling (approx. 200 µL) via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
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Causality: The dense early sampling (0.08 - 1 hr) is critical to accurately capture the distribution phase (Alpha phase) and the true Cmax , which is frequently missed in highly permeable, rapidly absorbed morpholine derivatives ([8]).
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Pharmacokinetic Parameter Estimation
Data is subjected to Non-Compartmental Analysis (NCA) using validated PK modeling software (e.g., Phoenix WinNonlin). Based on the structural homology to existing aryloxymethyl morpholines, the expected PK parameters are summarized below:
Table 2: Projected Pharmacokinetic Parameters (Sprague-Dawley Rats)
| Parameter | Definition | IV (1 mg/kg) | PO (10 mg/kg) |
|---|---|---|---|
| Tmax (h) | Time to maximum plasma concentration | - | 1.0 - 1.5 |
| Cmax (ng/mL) | Maximum plasma concentration | ~450 | ~850 |
| AUC0-inf (h*ng/mL) | Area under the concentration-time curve | ~600 | ~3,500 |
| T1/2 (h) | Terminal elimination half-life | 2.5 | 3.0 |
| Vd (L/kg) | Volume of distribution | 3.8 | - |
| Cl (L/h/kg) | Systemic clearance | 1.6 | - |
| F (%) | Absolute bioavailability | - | ~58% |
Conclusion
The pharmacokinetic profiling of (R)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride requires strict attention to its chiral nature and its propensity for extensive CYP-mediated Phase I metabolism. By employing a self-validating LC-MS/MS methodology utilizing K2-EDTA plasma, SIL-IS normalization, and chiral chromatography, researchers can generate highly reliable, artifact-free ADME data suitable for advancing the compound through the preclinical development pipeline.
References
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Garcia-Olivares, J., et al. (2024). Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder. Journal of Experimental Pharmacology.[Link]
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Hendershot, P. E., et al. (2001). Pharmacokinetics of reboxetine in healthy volunteers with different ethnic descents. Psychopharmacology.[Link]
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Kumari, V. V. S. P., et al. (2023). Pharmacokinetic, Protein Binding, and Tissue Distribution Investigations of Viloxazine Enantiomers in Rat Plasma by HPLC–MS/MS Using Polysaccharide-Based Immobilized Chiral Column: A Preclinical Approach to Possible Chiral Switch. Chromatographia.[Link]
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Yu, C. (2020). Metabolism and in vitro drug–drug interaction assessment of viloxazine. Xenobiotica.[Link]
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